molecular formula C18H17ClN2O3 B4958246 3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4958246
M. Wt: 344.8 g/mol
InChI Key: HOBDKWMUZCTUHR-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorobenzylamino group and a 4-methoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of Substituents: The 4-chlorobenzylamino group and the 4-methoxyphenyl group are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include 4-chlorobenzylamine and 4-methoxybenzyl chloride.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different biological activities and properties.

Scientific Research Applications

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds such as 4-amino-1-(β-D-ribofuranosyl)pyrrole and pyrrolopyrazine derivatives.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

Uniqueness

3-[(4-Chlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the 4-chlorobenzylamino and 4-methoxyphenyl groups enhances its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBDKWMUZCTUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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